

Evolutionary conservation of the ACTH (2-24) sequence

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Compound of Interest

Compound Name: ACTH (2-24) (human, bovine, rat)

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An In-depth Technical Guide on the Evolutionary Conservation of the ACTH (2-24) Sequence
For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotrophic hormone (ACTH) is a 39-amino acid peptide hormone that plays a pivotal role in the hypothalamic-pituitary-adrenal (HPA) axis. It is produced from the precursor protein pro-opiomelanocortin (POMC). The N-terminal region of ACTH, specifically the first 24 amino acids (ACTH(1-24)), is responsible for its full biological activity, which primarily involves stimulating the adrenal cortex to synthesize and release glucocorticoids.^[1] The high degree of sequence conservation of ACTH, particularly in its N-terminal domain, across vertebrate species highlights its fundamental physiological importance.^[1] This technical guide provides a comprehensive analysis of the evolutionary conservation of the ACTH(2-24) sequence, details key experimental protocols for its study, and illustrates the canonical signaling pathway it initiates.

Data Presentation: Evolutionary Conservation of ACTH(2-24)

The amino acid sequence of ACTH(2-24) is exceptionally conserved throughout vertebrate evolution, reflecting a strong selective pressure to maintain its structure and function. The table below presents a comparative alignment of the ACTH(1-24) sequence from several

representative vertebrate species, along with the calculated percentage identity of the ACTH(2-24) fragment relative to the human sequence.

Table 1: Amino Acid Sequence Alignment and Percentage Identity of ACTH(1-24) in Vertebrate Species

Species	Amino Acid Sequence (1-24)	% Identity of ACTH(2-24) to Human
Human (Homo sapiens)	S-Y-S-M-E-H-F-R-W-G-K-P-V-G-K-K-R-R-P-V-K-V-Y-P	100%
Mouse (Mus musculus)	S-Y-S-M-E-H-F-R-W-G-K-P-V-G-K-K-R-R-P-V-K-V-Y-P	100%
Rat (Rattus norvegicus)	S-Y-S-M-E-H-F-R-W-G-K-P-V-G-K-K-R-R-P-V-K-V-Y-P	100%
Bovine (Bos taurus)	S-Y-S-M-E-H-F-R-W-G-K-P-V-G-K-K-R-R-P-V-K-V-Y-P	100%
Chicken (Gallus gallus)	S-Y-S-M-E-H-F-R-W-G-K-P-V-G-R-K-R-R-P-I-K-V-Y-P	91.3%
Frog (Xenopus laevis)	S-Y-S-M-E-H-F-R-W-G-K-P-V-G-R-K-R-R-P-I-K-V-Y-P	91.3%
Zebrafish (Danio rerio)	S-Y-S-M-E-H-F-R-W-G-K-P-M-G-R-K-R-R-P-I-K-V-Y-P	87.0%

Note: Amino acid substitutions relative to the human sequence are highlighted in bold.

Experimental Protocols

Determination of Amino Acid Sequence and Conservation

a) Multiple Sequence Alignment (MSA)

Multiple sequence alignment is a crucial bioinformatics method for comparing three or more biological sequences to identify regions of similarity that may be a consequence of functional, structural, or evolutionary relationships.[\[2\]](#)

Protocol using Clustal Omega:

- **Sequence Retrieval:** Obtain the protein sequences of ACTH or its precursor, POMC, for the species of interest from public databases such as the National Center for Biotechnology Information (NCBI) or UniProt.
- **Input Sequences:** Access the Clustal Omega web server or a locally installed version. Paste the retrieved sequences in FASTA format into the submission form.[\[3\]](#)
- **Parameter Settings:**
 - Specify the sequence type as "Protein."
 - Select the desired output format (e.g., ClustalW with character counts).
 - Default alignment parameters, including gap opening and extension penalties, are generally suitable for standard analyses but can be adjusted for specific research questions.[\[4\]](#)
- **Execution of Alignment:** Submit the sequences for alignment. Clustal Omega employs a seeded guide tree and HMM profile-profile techniques to generate the alignment.[\[2\]](#)
- **Result Analysis:** The output will display the aligned sequences, with conserved residues typically marked. This visual representation allows for the straightforward identification of conserved and variable regions. The ACTH(2-24) segment can then be isolated for calculating percentage identity.

b) Phylogenetic Analysis

Phylogenetic analysis aims to infer the evolutionary history and relationships among different species or molecules by comparing their sequence data.

Protocol using MEGA (Molecular Evolutionary Genetics Analysis):

- Data Input: Launch the MEGA software and load the aligned sequence file (e.g., in FASTA or MEGA format) from the MSA step.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Analysis Selection: From the "Phylogeny" menu, choose a method for constructing the phylogenetic tree, such as "Construct/Test Maximum Likelihood Tree" or "Construct/Test Neighbor-Joining Tree."[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Parameter Configuration:
 - Substitution Model: Select an appropriate model of amino acid substitution (e.g., JTT, WAG). MEGA provides tools to help determine the best-fit model for the dataset.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Phylogenetic Test: To assess the statistical support for the tree's topology, select a method like the "Bootstrap method" and specify the number of replicates (e.g., 1000).[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Handling of Gaps/Missing Data: Define how gaps in the alignment should be treated (e.g., "Pairwise deletion" or "Complete deletion").[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Tree Computation: Initiate the analysis. MEGA will then construct the phylogenetic tree according to the specified parameters.
- Tree Visualization and Interpretation: The resulting phylogenetic tree is displayed. Branch lengths are proportional to the amount of evolutionary change, and the bootstrap values at the nodes represent the statistical confidence in those groupings.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Functional Analysis of ACTH(2-24) Activity

a) Quantification of ACTH in Biological Samples (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and widely used immunological assay for detecting and quantifying peptides, proteins, antibodies, and hormones.

Protocol for a competitive ELISA:

- Plate Coating: Adsorb a capture antibody specific to ACTH onto the wells of a 96-well microplate. Incubate overnight at 4°C.

- Washing: Aspirate the coating solution and wash the plate with a wash buffer (e.g., PBS containing 0.05% Tween 20) to remove unbound antibody.
- Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding of subsequent reagents. Incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step.
- Competitive Reaction: Add ACTH standards of known concentrations and the unknown samples to the wells. Subsequently, add a fixed concentration of biotin-conjugated ACTH to all wells. The native ACTH in the standards and samples will compete with the biotinylated ACTH for binding to the immobilized capture antibody. Incubate for 2 hours at room temperature.[\[9\]](#)
- Washing: Repeat the washing step.
- Enzyme Conjugate Incubation: Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well. Streptavidin binds with high affinity to the biotin on the captured biotinylated ACTH. Incubate for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Substrate Development: Add a chromogenic substrate for HRP, such as TMB (3,3',5,5'-tetramethylbenzidine). The enzyme will catalyze a color change, with the intensity being inversely proportional to the amount of native ACTH in the sample. Incubate in the dark for 15-30 minutes.[\[10\]](#)
- Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the enzymatic reaction.[\[10\]](#)
- Absorbance Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[\[11\]](#)
- Data Interpretation: Construct a standard curve by plotting the absorbance values of the standards against their corresponding concentrations. The concentration of ACTH in the unknown samples can then be interpolated from this curve.[\[11\]](#)

b) Analysis of ACTH Receptor-Ligand Interaction (BRET Assay)

Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay for monitoring protein-protein interactions in real-time, making it well-suited for studying the binding of ACTH to its receptor, the Melanocortin 2 Receptor (MC2R).[\[12\]](#)

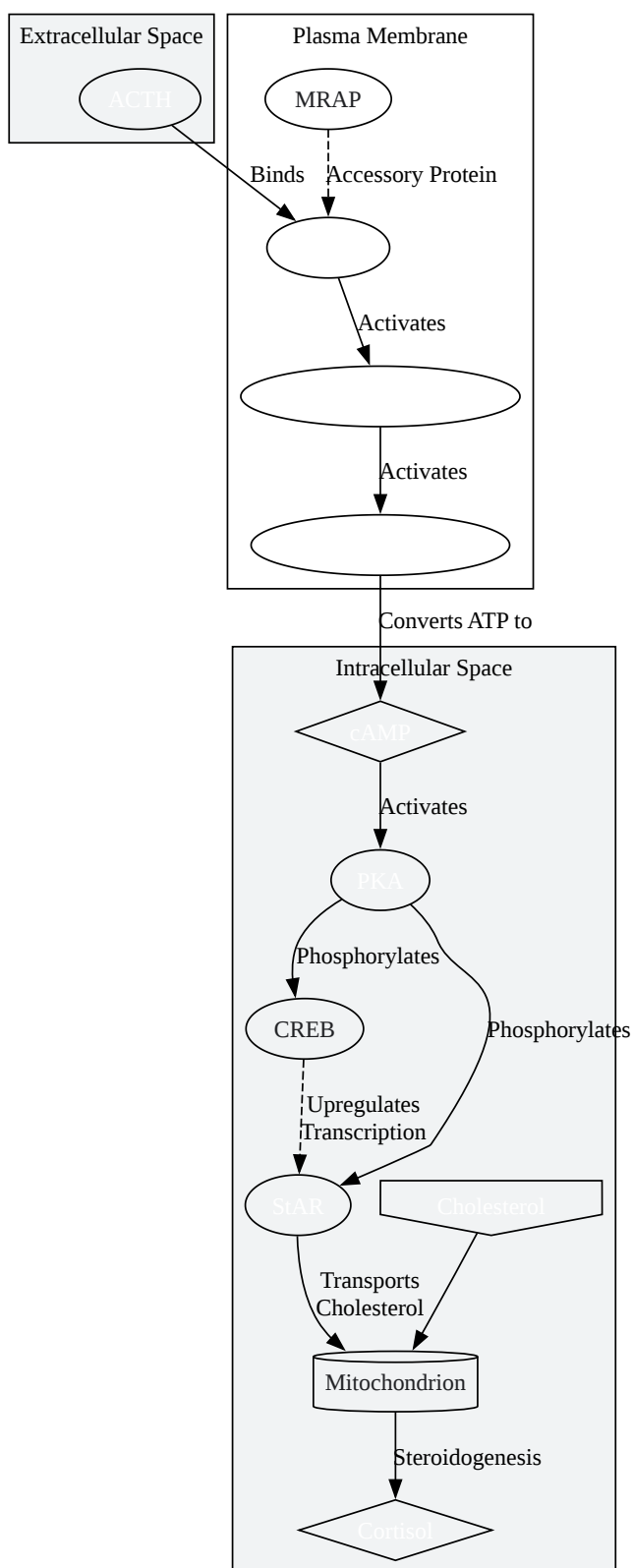
Protocol for a BRET-based ligand binding assay:

- **Vector Construction:**
 - Genetically fuse the coding sequence of MC2R to that of a BRET donor, such as Renilla luciferase (Rluc), in a suitable mammalian expression vector.
 - Obtain or synthesize a fluorescently labeled ACTH analog to serve as the BRET acceptor (e.g., ACTH conjugated with a fluorophore like TAMRA).
- **Cell Culture and Transfection:** Culture an appropriate cell line (e.g., HEK293T) and transiently transfect the cells with the MC2R-Rluc expression construct.[\[9\]](#)
- **Cell Seeding:** After 24-48 hours post-transfection, seed the cells into a white, clear-bottom 96-well microplate.
- **Ligand Incubation:** Treat the cells with varying concentrations of the fluorescently labeled ACTH analog. For competitive binding experiments, co-incubate with a range of concentrations of unlabeled ACTH. Allow the incubation to proceed until binding equilibrium is reached.
- **Substrate Addition:** Add the luciferase substrate, such as coelenterazine h, to each well.[\[12\]](#)
- **BRET Signal Detection:** Immediately measure the light emission at two distinct wavelengths using a BRET-capable plate reader: one corresponding to the donor emission peak (e.g., ~480 nm for Rluc) and the other to the acceptor emission peak (e.g., ~580 nm for TAMRA).[\[12\]](#)
- **Data Analysis:** Calculate the BRET ratio by dividing the intensity of the acceptor emission by that of the donor emission. Plot the BRET ratio against the ligand concentration to determine the binding affinity (K_d).

Mandatory Visualization

ACTH Signaling Pathway

The canonical signaling pathway initiated by ACTH binding to the MC2R is depicted below. This interaction is facilitated by the Melanocortin Receptor Accessory Protein (MRAP).[\[13\]](#)

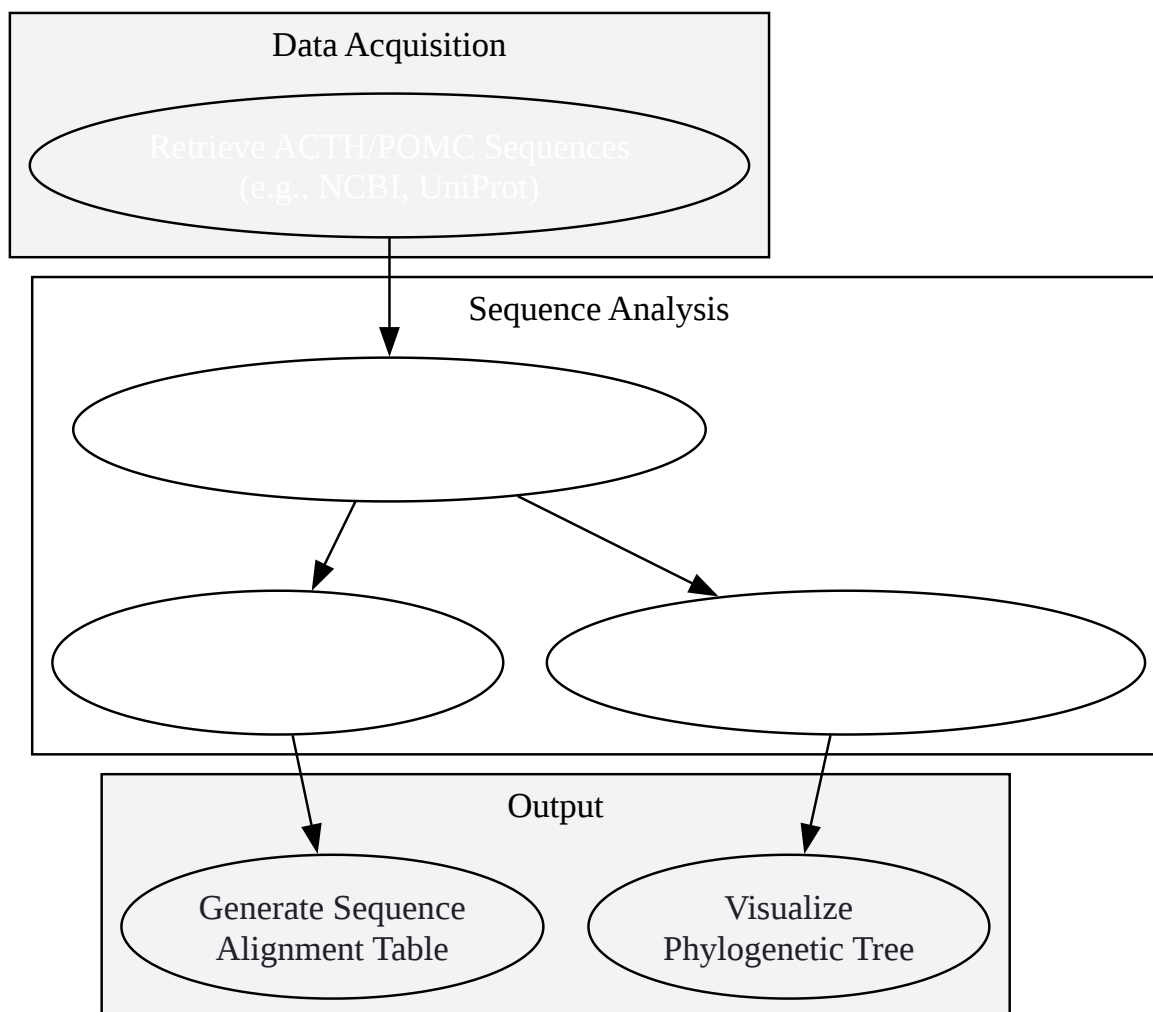


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Caption: ACTH signaling pathway via the MC2R.

Experimental Workflow for Sequence Conservation Analysis

The logical flow for analyzing the evolutionary conservation of the ACTH(2-24) sequence is outlined in the following diagram.



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Caption: Workflow for ACTH sequence conservation analysis.

Conclusion

The profound evolutionary conservation of the ACTH(2-24) sequence across a vast array of vertebrate species highlights its critical and conserved role in regulating adrenal steroidogenesis and the physiological response to stress. This guide provides researchers and professionals in drug development with a detailed overview of this conservation, along with robust and validated protocols for its investigation. A thorough understanding of the conserved and variable domains within the ACTH peptide is instrumental in the rational design of novel therapeutics targeting the MC2R, with the potential for improved specificity and pharmacological profiles. The experimental workflows detailed herein offer a practical framework for further exploration into the evolution and function of this essential peptide hormone.

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